Acetyl fluoride, difluoro(fluorosulfonyl)-
Overview
Description
Acetyl fluoride, difluoro(fluorosulfonyl)-, is a chemical compound that has been the subject of various studies due to its potential as a precursor for difluorocarbene and its derivatives. The compound is characterized by the presence of fluorine and sulfur atoms, which contribute to its unique chemical behavior and reactivity.
Synthesis Analysis
The synthesis of difluoromethyl ethers, which are derivatives of acetyl fluoride, difluoro(fluorosulfonyl)-, has been achieved using fluorosulfonyldifluoroacetic acid as a difluorocarbene precursor. This process involves the reaction of alcohols and phenols with fluorosulfonyldifluoroacetic acid in the presence of catalytic amounts of sodium sulfate or cuprous iodide under mild conditions in acetonitrile. The reaction is believed to proceed through the elimination of SO2, CO2, and F-, releasing CF2: which then inserts into O-H bonds to form ethers, with CF3H as a by-product .
Molecular Structure Analysis
The molecular structure of acetyl fluoride, difluoro(fluorosulfonyl)-, and its derivatives has been studied using high-resolution 19F and 13C NMR spectroscopy. These studies have provided insights into the complex spin-spin coupling of fluorine and carbon nuclei within the molecules. The specific features of this coupling have been characterized, and the mechanisms of 19F and 13C coupling have been interpreted, offering a deeper understanding of the molecular structure and behavior of these compounds .
Chemical Reactions Analysis
Acetyl fluoride, difluoro(fluorosulfonyl)-, has been used in the synthesis of FSO2CF2CF2OCF2I through two different routes. One route involves the direct reaction between ICF2I and the relevant salt FSO2CF2CF2O−K+, while the other route uses the reaction between FSO2CF2CF2O−K+ and difluorocarbene generated from acetyl fluoride, difluoro(fluorosulfonyl)-, in the presence of iodine. These reactions highlight the versatility of acetyl fluoride, difluoro(fluorosulfonyl)-, as a reagent in the synthesis of complex fluorinated compounds .
Physical and Chemical Properties Analysis
properties
IUPAC Name |
2,2-difluoro-2-fluorosulfonylacetyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O3S/c3-1(7)2(4,5)10(6,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHXQSQQJBEAKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060981 | |
Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Acetyl fluoride, difluoro(fluorosulfonyl)- | |
CAS RN |
677-67-8 | |
Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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